2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid
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Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid is a compound with significant importance in various scientific fields. The compound is known for its unique chemical structure, which includes both an amino group and a hydroxymethyl group, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol can be achieved through the reduction of corresponding nitro compounds or catalytic hydrogenation methods . Another method involves the reaction of nitromethane with formaldehyde to form tris(hydroxymethyl)nitromethane, which is then reduced to 2-amino-2-(hydroxymethyl)propane-1,3-diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Employed in buffer solutions for biochemical experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as a buffering agent in medical treatments.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The compound can act as a buffer, maintaining pH levels in biological and chemical systems. It can also participate in enzymatic reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Commonly used in buffer solutions.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C7H18NO7P |
---|---|
Molecular Weight |
259.19 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3?/m.0/s1 |
InChI Key |
QZJIMDIBFFHQDW-GMENUOQESA-N |
Isomeric SMILES |
C[C@H]1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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